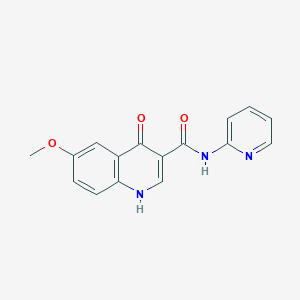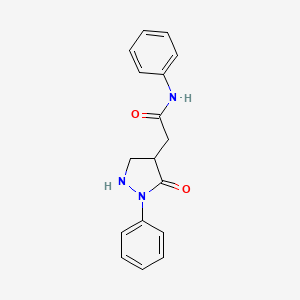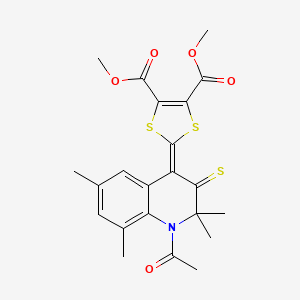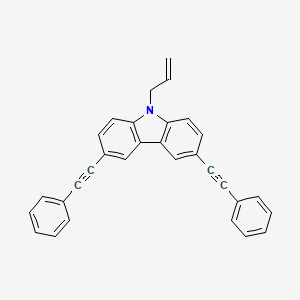
4-hydroxy-6-methoxy-N-(pyridin-2-yl)quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-6-methoxy-N-(pyridin-2-yl)quinoline-3-carboxamide is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methoxy-N-(pyridin-2-yl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the acylation of a suitable anthranilate derivative, followed by cyclization and functional group modifications. For instance, methyl 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can be prepared by acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine . Subsequent steps involve cyclization and further functionalization to introduce the pyridin-2-yl group and the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-6-methoxy-N-(pyridin-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinoline-3-carboxylic acid derivative, while reduction of the carboxamide group would produce a quinoline-3-amine derivative.
Aplicaciones Científicas De Investigación
4-hydroxy-6-methoxy-N-(pyridin-2-yl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-6-methoxy-N-(pyridin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2-quinolone: Known for its antimicrobial properties.
6-methoxyquinoline: Studied for its potential as an antimalarial agent.
N-(pyridin-2-yl)quinoline-3-carboxamide: Investigated for its anticancer activity.
Uniqueness
4-hydroxy-6-methoxy-N-(pyridin-2-yl)quinoline-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups, along with the pyridin-2-yl and carboxamide functionalities, allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H13N3O3 |
|---|---|
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
6-methoxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c1-22-10-5-6-13-11(8-10)15(20)12(9-18-13)16(21)19-14-4-2-3-7-17-14/h2-9H,1H3,(H,18,20)(H,17,19,21) |
Clave InChI |
QOTDEGFNOVNKPD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-4-[4-(methylsulfanyl)phenyl]-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11044483.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11044489.png)
![ethyl 7,8-dicyano-2-methyl-4-(4-methylphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B11044497.png)
![4-phenyl-10-piperidin-1-yl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11044498.png)
![(2E)-2-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarboximidamide](/img/structure/B11044506.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11044535.png)
![Methyl 2-[4-(6,7-dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate](/img/structure/B11044542.png)
![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044550.png)
![3-(4-Methoxyphenyl)-4a-phenyl-1-thioxo-1,2,4a,5-tetrahydropyrimido[1,6-a]benzimidazole-7,8-dicarbonitrile](/img/structure/B11044561.png)
![(1Z)-N'-{[(6,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B11044565.png)
![3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044570.png)
